molecular formula C19H16ClN3O2 B14865870 N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B14865870
M. Wt: 353.8 g/mol
InChI Key: JLGTVHKTWBCHPT-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

    Chlorination: The chlorination of the aromatic ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridazinone rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, pyridazinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of agrochemicals or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for “N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” would depend on its specific biological target. Generally, pyridazinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • This compound
  • This compound

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of both chloro and acetamide groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C19H16ClN3O2/c1-13-7-8-15(20)11-17(13)21-18(24)12-23-19(25)10-9-16(22-23)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)

InChI Key

JLGTVHKTWBCHPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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